molecular formula C12H13NO3 B15163072 Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester CAS No. 194099-83-7

Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester

Cat. No.: B15163072
CAS No.: 194099-83-7
M. Wt: 219.24 g/mol
InChI Key: HCCNHWXYXHSICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester is a chemical compound with a complex structure that combines acetic acid, a common carboxylic acid, with a 4-methoxyphenyl group and an imino group, esterified with 2-propenyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester typically involves the esterification of acetic acid with 2-propenyl alcohol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Products may include 4-methoxybenzoic acid or related ketones.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products depend on the nucleophile used, resulting in various substituted esters or amides.

Scientific Research Applications

Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The ester group can undergo hydrolysis, releasing active compounds that interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, 2-[(4-methoxyphenyl)imino]-, methyl ester
  • Acetic acid, 2-[(4-methoxyphenyl)imino]-, ethyl ester

Uniqueness

Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl and ethyl counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

194099-83-7

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

prop-2-enyl 2-(4-methoxyphenyl)iminoacetate

InChI

InChI=1S/C12H13NO3/c1-3-8-16-12(14)9-13-10-4-6-11(15-2)7-5-10/h3-7,9H,1,8H2,2H3

InChI Key

HCCNHWXYXHSICR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.